

Spectroscopic Profile of 1-Bromo-4-chlorobutane: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-4-chlorobutane**

Cat. No.: **B103958**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-4-chlorobutane**, tailored for researchers, scientists, and professionals in drug development. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Analysis

The following sections present the key spectroscopic data for **1-bromo-4-chlorobutane** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For **1-bromo-4-chlorobutane**, both ^1H and ^{13}C NMR spectra provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

^1H NMR Data

The ^1H NMR spectrum of **1-bromo-4-chlorobutane** is characterized by three distinct signals, each corresponding to a set of chemically equivalent protons. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl_3).[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.59	Triplet	2H	-CH ₂ -Cl
3.44	Triplet	2H	-CH ₂ -Br
2.03 - 1.94	Multiplet	4H	-CH ₂ -CH ₂ -

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
44.5	-CH ₂ -Cl
33.0	-CH ₂ -Br
30.5	-CH ₂ -
29.5	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-bromo-4-chlorobutane** exhibits characteristic absorption bands corresponding to C-H and C-halogen bonds.[2][3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2962	Strong	C-H stretch
1448	Medium	C-H bend (scissoring)
1285	Medium	C-H bend (wagging)
729	Strong	C-Cl stretch
645	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **1-bromo-4-chlorobutane** shows the molecular ion peak and various fragmentation peaks.^{[4][5]} Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region and fragments containing these halogens will show characteristic isotopic patterns.^[6]

m/z	Relative Intensity (%)	Assignment
170/172/174	Variable	[M] ⁺ (Molecular ion)
91/93	High	[M - Br] ⁺
135/137	Moderate	[M - Cl] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-25 mg of **1-bromo-4-chlorobutane** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean, dry NMR tube.^[7] A small amount of tetramethylsilane (TMS) is often added as an internal standard.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 400 MHz. For ¹³C NMR, the frequency is adjusted accordingly (e.g., 100 MHz). Standard pulse sequences are used for data acquisition.^[8]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the signals is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol

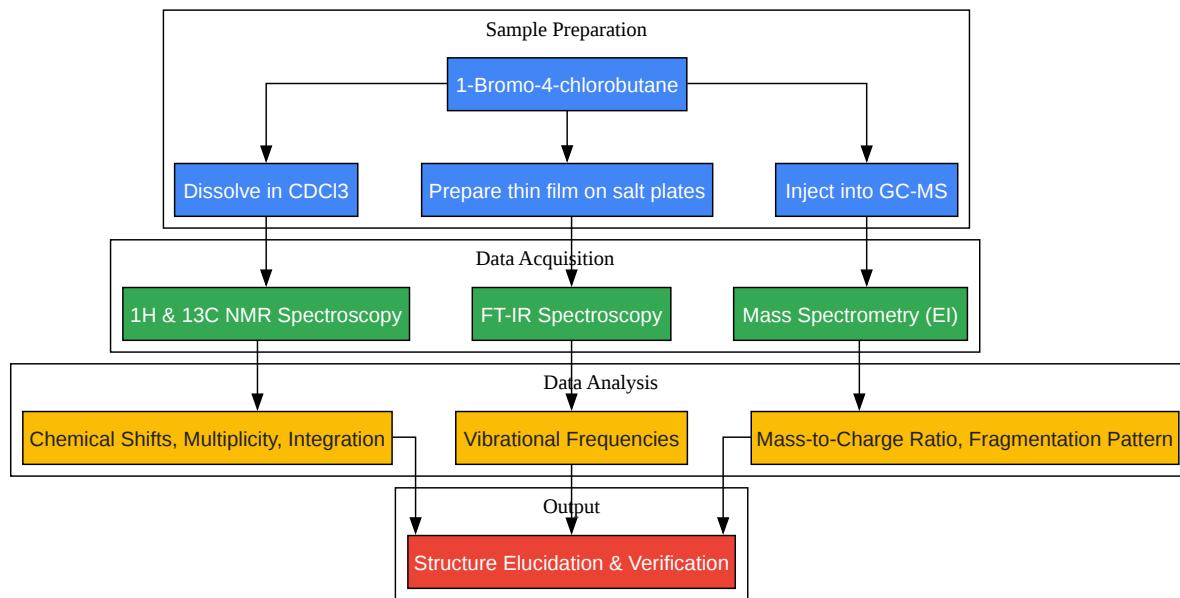
- Sample Preparation: For a liquid sample like **1-bromo-4-chlorobutane**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[9][10] A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[9]
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is to subtract any signals from the plates or the atmosphere.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument scans the sample with infrared radiation over a range, typically $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

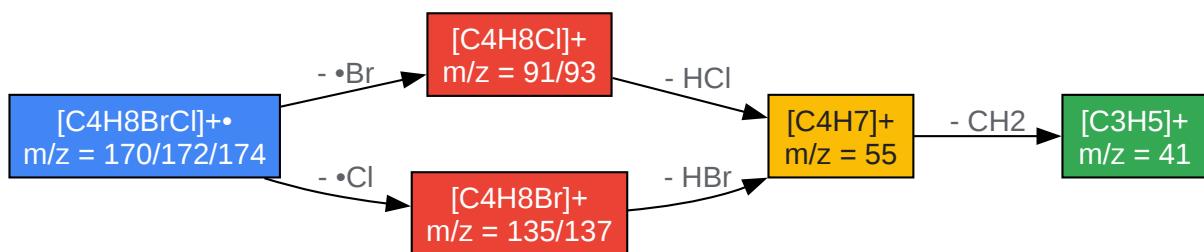
- Sample Introduction: The **1-bromo-4-chlorobutane** sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the compound from any impurities.[11]
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[11]
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential fragmentation pathway for **1-bromo-4-chlorobutane**.

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Caption: General workflow for the spectroscopic analysis of **1-bromo-4-chlorobutane**.

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Caption: A plausible mass fragmentation pathway for **1-bromo-4-chlorobutane**.

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